4-Butyl-7-iodo-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
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Overview
Description
4-Butyl-7-iodo-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This specific compound is characterized by the presence of a butyl group at the 4th position, an iodine atom at the 7th position, and a phenyl group at the 3rd position of the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-7-iodo-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a condensation reaction between an o-phenylenediamine derivative and a β-keto ester.
Introduction of the Butyl Group: The butyl group is introduced via an alkylation reaction using butyl bromide in the presence of a strong base such as sodium hydride.
Iodination: The iodine atom is introduced at the 7th position through an electrophilic substitution reaction using iodine and a suitable oxidizing agent like iodic acid.
Phenyl Group Addition: The phenyl group is added via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-Butyl-7-iodo-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of anxiety and seizure disorders.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Butyl-7-iodo-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to the modulation of chloride ion channels.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter half-life.
Clonazepam: Primarily used for its anticonvulsant properties.
Uniqueness
4-Butyl-7-iodo-3-phenyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the butyl group, iodine atom, and phenyl group may influence its binding affinity and selectivity for the GABA receptor, potentially leading to unique therapeutic effects.
Properties
CAS No. |
175606-24-3 |
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Molecular Formula |
C19H19IN2O2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
4-butyl-7-iodo-3-phenyl-1,3-dihydro-1,4-benzodiazepine-2,5-dione |
InChI |
InChI=1S/C19H19IN2O2/c1-2-3-11-22-17(13-7-5-4-6-8-13)18(23)21-16-10-9-14(20)12-15(16)19(22)24/h4-10,12,17H,2-3,11H2,1H3,(H,21,23) |
InChI Key |
WJVHCLYBPSWTPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(C(=O)NC2=C(C1=O)C=C(C=C2)I)C3=CC=CC=C3 |
Origin of Product |
United States |
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